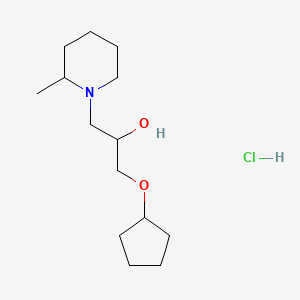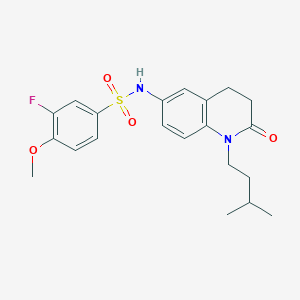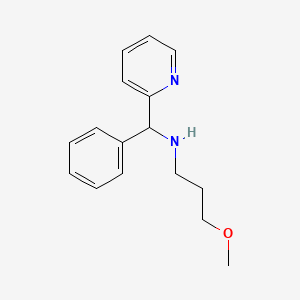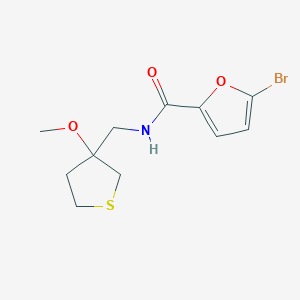![molecular formula C22H19FN4O2S B2884363 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide CAS No. 941898-29-9](/img/structure/B2884363.png)
2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C22H19FN4O2S and its molecular weight is 422.48. The purity is usually 95%.
BenchChem offers high-quality 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(3-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activities
The chemical compound shares structural similarities with various synthesized compounds that have been investigated for their potential applications in scientific research. Though the direct studies on this specific compound are scarce, related research on structurally similar compounds provides insight into the types of applications such molecules might have.
Antimicrobial and Anti-inflammatory Activities
Research involving the synthesis of N-substituted benzyl/phenyl acetamides, which share a resemblance in structure to the specified compound, has demonstrated promising antimicrobial and anti-inflammatory activities. These studies highlight the potential use of such compounds in developing new therapeutic agents against inflammation and microbial infections (Ahmad et al., 2012).
Antioxidant Properties
Some derivatives, including N-substituted benzyl/phenyl acetamides, have been explored for their antioxidant activities. These compounds were evaluated for their radical scavenging ability, indicating their potential as antioxidant agents, which could be beneficial in combating oxidative stress-related diseases (Ahmad et al., 2010).
Anticancer Activities
The synthesis of new derivatives that include various heterocyclic rings, similar to the core structure of the compound , has been linked to potential antitumor activity. Studies have shown that these compounds exhibit inhibitory effects on certain cancer cell lines, suggesting their applicability in cancer research and therapy (Yurttaş et al., 2015).
Imaging and Diagnostic Applications
Analogous compounds have been developed for imaging purposes, such as the synthesis of radiolabeled ligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These studies illustrate the compound's potential utility in neurodegenerative disorder diagnosis and imaging of specific receptors in the brain (Fookes et al., 2008).
Photovoltaic Efficiency and Ligand-Protein Interactions
Research on benzothiazolinone acetamide analogs, which share structural elements with the specified compound, has explored their utility in dye-sensitized solar cells (DSSCs) and ligand-protein interactions. These compounds demonstrate good light harvesting efficiency and binding affinity in molecular docking studies, indicating their potential in renewable energy technologies and biochemical research (Mary et al., 2020).
Propriétés
IUPAC Name |
2-[7-(2,4-dimethylphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O2S/c1-12-7-8-17(13(2)9-12)19-21-20(24-14(3)30-21)22(29)27(26-19)11-18(28)25-16-6-4-5-15(23)10-16/h4-10H,11H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPUSONONBRTNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=O)C3=C2SC(=N3)C)CC(=O)NC4=CC(=CC=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Oxa-2-azaspiro[3.5]nonane oxalate](/img/structure/B2884282.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2884284.png)
![2-Pyrrolidinecarboxamide, N-[(1S,2R)-2,3-dihydro-2-(2-propyn-1-yloxy)-1H-inden-1-yl]-, (2S)-, 2,2,2-trifluoroacetate](/img/structure/B2884286.png)


![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2884291.png)

![6-benzyl-2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2884293.png)



![2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2884301.png)
